molecular formula C21H28N4O B5364308 N-benzyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)pyrimidin-2-amine

N-benzyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)pyrimidin-2-amine

Cat. No. B5364308
M. Wt: 352.5 g/mol
InChI Key: XRKPOYLZCCJRNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)pyrimidin-2-amine, also known as BOSUTINIB, is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). This compound has been shown to be effective in inhibiting the activity of the BCR-ABL fusion protein, which is responsible for the development of CML.

Mechanism of Action

N-benzyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)pyrimidin-2-amine inhibits the activity of the BCR-ABL fusion protein by binding to the ATP-binding site of the protein. This prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and induction of apoptosis. This compound also inhibits the activity of other tyrosine kinases such as SRC, which play a role in the development and progression of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a significant effect on the survival and proliferation of cancer cells. It also affects the immune system by modulating the activity of immune cells such as T cells and natural killer cells. This compound has been shown to have anti-inflammatory effects by inhibiting the activity of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-benzyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)pyrimidin-2-amine is a potent inhibitor of tyrosine kinases and has been extensively studied in preclinical and clinical trials. However, it has some limitations in terms of its selectivity for specific tyrosine kinases and potential off-target effects. In addition, the synthesis of this compound is a multi-step process, which may limit its availability for lab experiments.

Future Directions

For the research on N-benzyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)pyrimidin-2-amine include the development of more selective inhibitors of tyrosine kinases, the investigation of its potential use in combination with other anti-cancer agents, and the exploration of its potential use in the treatment of inflammatory diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of this compound.

Synthesis Methods

The synthesis of N-benzyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)pyrimidin-2-amine involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 4-chloro-3-nitropyridine, which is then reacted with benzylamine to form 4-(benzylamino)-3-nitropyridine. This compound is then reduced to 4-(benzylamino)-3-aminopyridine, which is further reacted with 2,2-dimethyl-2H-pyran-3-aldehyde to form the spirocyclic intermediate. The final step involves the reaction of the spirocyclic intermediate with 2-chloro-N-(2-methylpropyl)acetamide to form this compound.

Scientific Research Applications

N-benzyl-5-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)pyrimidin-2-amine has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of CML. In addition, it has also been investigated for its potential use in the treatment of other cancers such as breast cancer, lung cancer, and glioblastoma. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-benzyl-5-(3-oxa-9-azaspiro[5.5]undecan-9-ylmethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-2-4-18(5-3-1)14-22-20-23-15-19(16-24-20)17-25-10-6-21(7-11-25)8-12-26-13-9-21/h1-5,15-16H,6-14,17H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKPOYLZCCJRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CCOCC2)CC3=CN=C(N=C3)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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